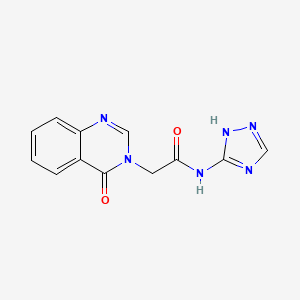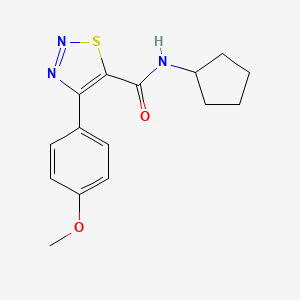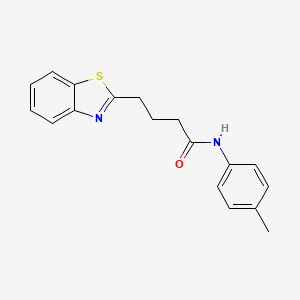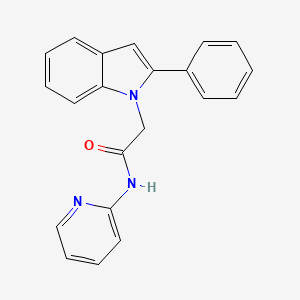![molecular formula C21H15FN2O3 B15104521 5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide](/img/structure/B15104521.png)
5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a quinoline moiety, and a fluorophenoxy group
Preparation Methods
The synthesis of 5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the fluorophenoxy group, and the attachment of the quinoline moiety. Common synthetic routes may involve:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions.
Attachment of the quinoline moiety: This can be done through coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The quinoline moiety can be reduced to form different derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The furan ring, quinoline moiety, and fluorophenoxy group can each interact with different biological pathways, potentially leading to a range of effects. For example, the quinoline moiety may interact with DNA or enzymes, while the fluorophenoxy group could influence the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds to 5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide include other furan derivatives and quinoline-based compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. For example:
Furan derivatives: Compounds like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate have similar furan rings but different substituents.
Quinoline-based compounds: Compounds with quinoline moieties but different side chains or functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15FN2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-N-quinolin-8-ylfuran-2-carboxamide |
InChI |
InChI=1S/C21H15FN2O3/c22-16-7-1-2-9-18(16)26-13-15-10-11-19(27-15)21(25)24-17-8-3-5-14-6-4-12-23-20(14)17/h1-12H,13H2,(H,24,25) |
InChI Key |
YGFZDMNCPNFOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one](/img/structure/B15104447.png)
![6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15104454.png)
![1-isopropyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-5-carboxamide](/img/structure/B15104462.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B15104478.png)

![2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15104490.png)
![N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B15104505.png)

![N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15104517.png)
![N-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15104518.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B15104526.png)
![(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104531.png)
